molecular formula C19H28N2O7 B14420140 2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate CAS No. 80171-70-6

2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate

Cat. No.: B14420140
CAS No.: 80171-70-6
M. Wt: 396.4 g/mol
InChI Key: IIFUCGHPBUPOHN-UHFFFAOYSA-N
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Description

2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate is a complex organic compound with a diverse range of applications in various scientific fields. This compound is known for its unique chemical structure, which includes a combination of oxoacetate and piperidin-1-ium moieties, making it a subject of interest in both synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-2-oxoacetate with piperidin-1-ium-1-ylethylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with N-[2-(ethoxymethyl)phenyl]carbamate in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-1-ium moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-2-oxoethanoate: Shares the oxoacetate moiety but lacks the piperidin-1-ium and carbamate groups.

    Piperidin-1-ium derivatives: Compounds with similar piperidin-1-ium structures but different substituents.

    Ethoxymethylphenyl carbamates: Compounds with similar carbamate groups but different core structures.

Uniqueness

The uniqueness of 2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research.

Properties

CAS No.

80171-70-6

Molecular Formula

C19H28N2O7

Molecular Weight

396.4 g/mol

IUPAC Name

2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate

InChI

InChI=1S/C17H26N2O3.C2H2O4/c1-2-21-14-15-8-4-5-9-16(15)18-17(20)22-13-12-19-10-6-3-7-11-19;3-1(4)2(5)6/h4-5,8-9H,2-3,6-7,10-14H2,1H3,(H,18,20);(H,3,4)(H,5,6)

InChI Key

IIFUCGHPBUPOHN-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCC2.C(=O)(C(=O)[O-])O

Origin of Product

United States

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